7-Methyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (e.g., melting point, boiling point, solubility, etc.) and chemical properties (e.g., acidity, basicity, reactivity, etc.).Scientific Research Applications
Phytochemical Research
7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a member of the (2H)-1,4-benzoxazin-3(4H)-one class, has been extensively studied for its diverse bioactivity in phytochemistry. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential as natural herbicide models is of significant interest, and they play a crucial role in the ecological behavior of benzoxazinone-producing plants, contributing to chemical defense mechanisms. Advances in analytical methodologies have enhanced the understanding of these compounds' ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial and Antioxidant Properties
Benzoxazinones, including 7-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, derived from the benzoxazinone skeleton, are being explored for their potential in pharmaceutical development due to their promising bioactive properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Allelopathic Research
Research into the allelopathic properties of benzoxazinones like 7-Methyl-2H-1,4-benzoxazin-3(4H)-one is also notable. These compounds have been identified as key elements in understanding allelopathic phenomena in Gramineae crop plants. The study of their degradation products and analogues has led to insights into their ecological roles and the development of new herbicide models based on their structures. The phytotoxic effects of these compounds and their degradation products on various plant species have been extensively studied, providing valuable information for ecological and agricultural applications (Macias et al., 2005).
Antifungal Activity
The antifungal properties of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been a subject of interest. These compounds have been tested for their effectiveness against various agricultural fungi, showing moderate to good antifungal activity at high concentrations. This research contributes to the potential use of these compounds in controlling agricultural pests and diseases (Śmist, Kwiecień, & Krawczyk, 2016).
Synthesis and CharacterizationThe synthesis and characterization of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives have been a significant area of research. Various methodologies for the synthesis of these compounds have been developed, contributing to the understanding of their chemical properties and potential applications in different fields, including pharmaceuticals and agrochemicals
Medical Research Applications of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
Anticonvulsant Research
7-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for anticonvulsant activities. For example, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one demonstrated potent anticonvulsant properties in the maximal electroshock test (MES test) with a protective index (PI) indicating significant effectiveness. The mechanism of action for these anticonvulsant activities was further explored in various pharmacological tests, contributing valuable insights into potential therapeutic applications (Piao, Guan, Zhao, Piao, & Quan, 2008).
Lipid-Lowering Effects
Compounds derived from 7-Methyl-2H-1,4-benzoxazin-3(4H)-one were synthesized and tested for lipid-lowering actions in animal models, including mice, rats, and Syrian hamsters. These derivatives exhibited significant hypocholesterolemic and hypotriglyceridemic activities in both normolipemic and cholesterol-induced hyperlipidemic models. The study of these compounds contributes to a better understanding of their mechanisms of action and potential for treating lipid disorders (Moussavi, Plancke, Olivier, Lesieur, Fruchart, & Sauzieres, 1989).
Antimicrobial and Antioxidant Properties
Benzoxazinone derivatives, including 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, have shown promising antimicrobial and antioxidant properties. These compounds have been synthesized and evaluated in vitro for their potential as antimicrobial agents against various bacterial strains and fungi. Their antioxidant properties also suggest potential applications in preventing oxidative stress-related diseases (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, including potential applications and areas that warrant further investigation.
Please consult a reliable scientific database or a chemistry professional for specific information about “7-Methyl-2H-1,4-benzoxazin-3(4H)-one”.
properties
IUPAC Name |
7-methyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYLKINYUFREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310374 | |
Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
39522-25-3 | |
Record name | 39522-25-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.